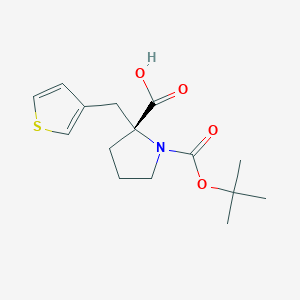

Boc-(R)-alpha-(3-thiophenylmethyl)-proline

Description

Context within Non-Natural Amino Acid Chemistry and Proline Analogues

Non-natural amino acids, also known as unnatural amino acids (UAAs), are amino acids that are not among the 20 common proteinogenic amino acids. Their incorporation into peptides and other organic molecules can dramatically alter the parent molecule's structure and function. This strategic substitution can enhance biological activity, improve stability against enzymatic degradation, and modulate pharmacokinetic properties. chemimpex.comnih.gov

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine (B122466) ring, imparts significant conformational rigidity to peptide backbones. nih.gov Proline analogues, synthetic derivatives of proline, are of particular interest as they can further fine-tune this conformational constraint, influencing the secondary structure and biological behavior of peptides. nih.gov Boc-(R)-alpha-(3-thiophenylmethyl)-proline is a prime example of such an analogue, where the substitution at the alpha-carbon introduces novel steric and electronic properties while maintaining the core proline scaffold.

Significance as a Chiral Building Block in Modern Organic Synthesis

Chirality, or "handedness," is a fundamental concept in chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This compound is a valuable chiral building block, meaning it is an enantiomerically pure compound used to introduce a specific stereocenter into a larger molecule.

Its utility as a chiral building block is multifaceted. The defined stereochemistry at the alpha-carbon allows for stereoselective synthesis, where the desired stereoisomer of the final product is formed with high selectivity. This is critical in drug development, as different enantiomers of a drug can have vastly different pharmacological effects. Furthermore, the thiophene (B33073) moiety offers a site for further chemical modification through various coupling reactions, expanding its synthetic versatility. chemimpex.com The Boc protecting group is readily removed under acidic conditions, allowing for the sequential addition of other amino acids or molecular fragments in a controlled manner, a cornerstone of solid-phase peptide synthesis. nih.gov

Overview of Research Trajectories and Potential Applications

The research surrounding this compound and similar non-natural amino acids is largely driven by the pursuit of novel therapeutics and advanced materials.

Key Research Trajectories:

Drug Discovery and Medicinal Chemistry: The primary application lies in the synthesis of peptidomimetics and other small molecules with therapeutic potential. The unique structural features of this compound can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors. chemimpex.comchemimpex.com Its incorporation into peptides can improve their stability in biological systems, a significant hurdle in the development of peptide-based drugs.

Catalysis: Proline and its derivatives are known to be effective organocatalysts in various asymmetric reactions. Research is ongoing to explore the catalytic potential of novel proline analogues like this compound, potentially leading to new and more efficient methods for synthesizing chiral molecules.

Materials Science: The introduction of non-natural amino acids into polymers and other materials can impart unique properties. The thiophene group, for instance, is a component of conducting polymers, suggesting potential applications in the development of novel biomaterials with specific electronic or physical characteristics. chemimpex.com

Potential Applications:

| Application Area | Specific Use |

| Pharmaceuticals | Development of enzyme inhibitors, receptor agonists/antagonists, and peptide-based drugs with improved pharmacokinetic profiles. chemimpex.com |

| Biotechnology | Design of novel biomolecules and targeted drug delivery systems. chemimpex.com |

| Organic Synthesis | As a chiral auxiliary or building block in the asymmetric synthesis of complex natural products and other organic molecules. chemimpex.com |

| Materials Science | Creation of functional polymers and coatings with tailored properties. chemimpex.com |

Stereochemical Considerations and the R-Configuration

The designation "(R)" in this compound refers to the absolute configuration at the alpha-carbon, as determined by the Cahn-Ingold-Prelog priority rules. In this stereoisomer, the substituents around the chiral center are arranged in a specific right-handed orientation.

The stereochemistry of amino acids is paramount in biological systems, which are inherently chiral. Enzymes and receptors are highly specific for the stereochemistry of their substrates and ligands. Therefore, the (R)-configuration of this compound is not arbitrary but a critical design element that will dictate its interactions with biological macromolecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-7-4-6-15(16,12(17)18)9-11-5-8-21-10-11/h5,8,10H,4,6-7,9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZNTEAQCQFYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis of Boc-(R)-alpha-(3-thiophenylmethyl)-proline

The enantioselective synthesis of α-substituted proline derivatives is a significant area of research, providing access to valuable building blocks for pharmaceuticals and peptidomimetics. The construction of the quaternary stereocenter at the α-position of the proline ring in a stereocontrolled manner is the key challenge.

The formation of the pyrrolidine (B122466) ring is a fundamental step in the synthesis of proline and its derivatives. Stereocontrol during this process is crucial for establishing the desired stereochemistry of the final product. One of the classical and effective methods for constructing five-membered nitrogen heterocycles is through 1,3-dipolar cycloaddition reactions. This approach involves the reaction of an azomethine ylide with a dipolarophile, where the stereochemical outcome can be influenced by the geometry of the reactants and the reaction conditions.

Another significant strategy involves the cyclization of acyclic precursors. For instance, the intramolecular cyclization of specifically configured amino aldehydes or other suitable linear molecules can lead to the formation of the pyrrolidine ring with a degree of stereocontrol. The stereochemistry of the substituents on the acyclic chain often dictates the stereochemical course of the cyclization.

To achieve high levels of enantioselectivity, chiral auxiliaries are frequently employed. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. Proline itself, being a chiral molecule, can act as a chiral auxiliary in various transformations. For the synthesis of α-substituted prolines, a common strategy involves the diastereoselective alkylation of a proline derivative where a chiral auxiliary is attached to the nitrogen or carboxyl group. This auxiliary creates a chiral environment that favors the approach of the electrophile from one face of the enolate, leading to the formation of one diastereomer in excess.

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral small organic molecules, such as proline and its derivatives, can catalyze reactions with high enantioselectivity. For the synthesis of α-functionalized prolines, organocatalytic methods can be applied to reactions like Michael additions or aldol (B89426) reactions of glycine (B1666218) derivatives to construct the pyrrolidine ring with control over the stereocenters. The catalyst forms a transient chiral intermediate with the substrate, effectively guiding the stereochemical pathway of the reaction.

Radical cyclizations offer a powerful and versatile method for the construction of cyclic systems, including the pyrrolidine ring found in proline and its analogs. These reactions proceed through radical intermediates and are particularly useful for forming C-C bonds. In the context of synthesizing β-amino acid derivatives, which share structural similarities with α-substituted prolines, radical cyclization pathways can be strategically employed.

A common approach involves the 5-exo-trig cyclization of an N-centered or C-centered radical onto an appropriately positioned double bond. For instance, a radical can be generated on a nitrogen-containing acyclic precursor, which then undergoes intramolecular cyclization to form the pyrrolidine ring. The stereoselectivity of these cyclizations can be influenced by the substitution pattern of the precursor and the reaction conditions. While less common for the direct synthesis of α-substituted α-amino acids, these radical-based methods provide an alternative route to functionalized pyrrolidines that can be further elaborated to the desired proline derivatives. Research has demonstrated the synthesis of 3-substituted prolines through reductive and non-reductive radical cyclization processes.

Chemical Derivatization and Functionalization

Following the construction of the chiral proline scaffold, further chemical modifications are necessary to introduce the desired functionalities, namely the Boc protecting group and the 3-thiophenylmethyl moiety at the α-position.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine functionality in amino acid and peptide synthesis. Its primary role is to prevent the nucleophilic nitrogen from participating in unwanted side reactions during subsequent synthetic steps, such as the alkylation of the α-carbon. The Boc group is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), which ensures its orthogonality to other protecting groups that might be present in the molecule.

The introduction of the 3-thiophenylmethyl group at the α-position of the proline ring is a key step in the synthesis of the target molecule. A well-established method for the α-functionalization of proline is the electrophilic alkylation of a proline enolate equivalent. In this approach, the N-protected proline ester is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. This enolate is then reacted with an electrophile, in this case, a 3-thiophenylmethyl halide (e.g., 3-(bromomethyl)thiophene (B1268036) or 3-(chloromethyl)thiophene).

The diastereoselectivity of this alkylation is a critical consideration. The stereochemical outcome is often influenced by the N-protecting group and any chiral auxiliaries present. The bulky protecting groups can direct the incoming electrophile to the less sterically hindered face of the enolate, leading to the preferential formation of one diastereomer. The concept of "self-reproduction of chirality" has been demonstrated where the inherent chirality of proline is used to direct the stereochemistry of the newly formed quaternary center. Following the alkylation, the ester can be hydrolyzed to yield the desired α-substituted proline derivative.

Synthesis of Complex Analogues and Proline Chimeras

The synthesis of complex analogues and proline chimeras from precursors like this compound is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic peptides. Proline chimeras merge the conformational constraints of the proline ring with the side-chain functionalities of other natural amino acids, providing valuable tools for peptide design. nih.gov

Various strategies have been developed for the stereoselective synthesis of substituted proline derivatives. These methods often start from readily available proline variants, such as 3-hydroxyproline, and introduce new functionalities. nih.gov For instance, palladium-mediated coupling reactions on enol triflates derived from N-protected 3-oxo-proline esters allow for the introduction of a wide array of substituents at the C3 position. nih.gov Another approach involves the diastereoselective conjugate addition of nucleophiles to α,β-unsaturated lactams derived from pyroglutamic acid to yield trans-3-substituted prolines. nih.gov

A powerful technique known as "proline editing" allows for the diversification of peptides post-synthesis. This method involves incorporating a functionalized proline residue, like hydroxyproline (B1673980) (Hyp), into a peptide sequence during solid-phase peptide synthesis (SPPS). The hydroxyl group is then chemically modified on the resin to create a library of structurally diverse proline analogues within the peptide context. nih.gov This approach enables reactions such as palladium-mediated cross-couplings (e.g., Sonogashira, Suzuki) and bioorthogonal ligations (e.g., azide-alkyne cycloadditions) to be performed directly on the peptide, offering a versatile route to complex analogues. nih.gov

The table below summarizes key synthetic strategies for creating proline analogues and chimeras.

| Methodology | Starting Material/Precursor | Key Reactions | Type of Analogue/Chimera Produced |

| Palladium-Mediated Coupling | 3-Hydroxyproline | Enol triflate formation, Pd-catalyzed cross-coupling | 3-Substituted prolines |

| Conjugate Addition | Pyroglutamic acid | Formation of α,β-unsaturated lactam, Michael addition | trans-3-Substituted prolines |

| 1,3-Dipolar Cycloaddition | Azomethine ylides and alkenes/thiazolines | [3+2] Cycloaddition | Polysubstituted pyrrolidines, Cysteine-proline chimeras nih.govresearchgate.net |

| Proline Editing | Hydroxyproline-containing peptide | On-resin modification (e.g., Sonogashira, Suzuki, Click chemistry) | Diverse 4-substituted proline derivatives within a peptide nih.gov |

| Ring-Closing Metathesis | Allylated glycine derivatives | Grubbs catalyst-mediated metathesis | Proline analogues with varied ring sizes and substitutions |

Advanced Synthetic Methodologies

The effective use of this compound in synthesizing complex peptides relies on advanced methodologies that ensure high coupling efficiency, minimize side reactions, and allow for the use of novel precursors.

Development of Efficient Coupling Reactions for Peptide Assembly

Peptide bond formation is a critical step in peptide synthesis, involving the activation of a carboxylic acid group to facilitate its reaction with an amine. bachem.com Over the years, numerous coupling reagents have been developed to improve reaction rates and suppress racemization, particularly when dealing with sterically hindered amino acids like this compound. bachem.comomicsonline.org

Modern coupling reagents are often categorized as phosphonium (B103445) or aminium/uronium salts. bachem.com Reagents such as BOP, PyBOP, HBTU, and HATU became popular for their high efficiency. bachem.com More recently, reagents based on iminium/uronium salts have seen significant advancements. omicsonline.org A notable development is COMU, a coupling reagent that incorporates the Oxyma Pure additive directly into its structure. bachem.comomicsonline.org COMU is considered safer than benzotriazole-based reagents like HBTU and HATU, which have explosive properties, while demonstrating comparable or superior coupling efficiency and reduced allergenicity. bachem.comomicsonline.org

The choice of additive is also critical. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been widely used to prevent racemization. However, due to the potential hazards associated with HOBt and its derivatives, safer alternatives like Oxyma and Oxyma-B have been developed and shown to be excellent racemization suppressors. omicsonline.org

The following table details common coupling reagents used in modern peptide synthesis.

| Reagent Class | Examples | Key Features |

| Carbodiimides | EDC, DCC | Water-soluble options (EDC); used with additives like HOBt or Oxyma. bachem.com |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency but produce carcinogenic HMPA as a byproduct. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Highly efficient, especially for hindered couplings; HOAt-based HATU is very effective. bachem.com |

| Modern Uronium Salts | COMU | Incorporates Oxyma additive, offering high efficiency with an improved safety profile (non-explosive). bachem.comomicsonline.org |

| Thiouronium Salts | TOTT | Good for coupling sterically hindered amino acids with low reported racemization levels. bachem.com |

Exploration of Novel Precursor Chemistries

Advancements in peptide synthesis are also driven by novel precursor chemistries, particularly in the context of Boc-protected amino acids. A significant limitation of traditional Boc-based solid-phase peptide synthesis (SPPS) has been the requirement for harsh cleavage conditions using anhydrous hydrogen fluoride (B91410) (HF), which necessitates specialized equipment and is incompatible with many post-translational modifications. nih.gov

Conformational Analysis and Stereochemical Investigations

The unique structural characteristics of Boc-(R)-alpha-(3-thiophenylmethyl)-proline, particularly its constrained pyrrolidine (B122466) ring and bulky alpha-substituent, have significant implications for its stereochemistry and the conformational dynamics of peptides into which it is incorporated. A thorough understanding of these properties is essential for its application in peptide design and medicinal chemistry.

Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Peptide Mimetics

The incorporation of Boc-(R)-alpha-(3-thiophenylmethyl)-proline into peptide structures is a key strategy in the field of peptidomimetics, which aims to develop molecules that mimic the structure and function of natural peptides. chemimpex.com The inherent rigidity of the proline ring, combined with the steric and electronic properties of the thiophenylmethyl group, allows for the creation of compounds with enhanced stability, bioavailability, and receptor affinity compared to their natural peptide counterparts.

Principles for Modulating Biological Pathways through Peptidomimetic Design

Peptidomimetics are designed to interact with biological targets such as receptors and enzymes, thereby modulating their activity and influencing physiological pathways. The design principles revolve around creating structures that can adopt specific conformations necessary for biological recognition. Proline and its analogues are crucial in this context as they introduce conformational constraints into a peptide backbone, reducing its flexibility and locking it into a bioactive conformation. researchgate.net

The thiophenylmethyl group in this compound introduces a bulky and lipophilic moiety. This can lead to enhanced binding interactions with hydrophobic pockets in target proteins. Furthermore, the thiophene (B33073) ring, an aromatic heterocycle, can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding, which are critical for molecular recognition and the modulation of biological pathways. chemimpex.com The Boc protecting group facilitates the stepwise synthesis of these complex molecules. chemimpex.com

Integration into Novel Therapeutic Agent Development

The unique structural features of this compound make it an attractive building block for the development of novel therapeutic agents. chemimpex.comchemimpex.com Its integration into peptide sequences can lead to peptidomimetics with improved pharmacokinetic profiles, such as increased resistance to enzymatic degradation and better cell permeability. These properties are highly desirable in drug development, as they can lead to more effective and longer-lasting therapeutic effects. This amino acid derivative has been utilized in the development of therapeutics for neurological disorders and cancer. chemimpex.com

Enzyme Inhibition Studies and Mechanism of Action

The distinct structure of this compound also makes it a candidate for the design of enzyme inhibitors. chemimpex.com The proline scaffold can mimic the transition state of enzymatic reactions, while the side chain can be tailored to interact with the active site of a specific enzyme.

Investigation as an Inhibitor for Specific Enzyme Classes (e.g., Rho Kinase, FAP)

Rho Kinase (ROCK) inhibitors are of significant interest for treating cardiovascular diseases and cancer. nih.gov The design of ROCK inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the kinase. The structural motifs present in this compound could potentially be elaborated to create potent and selective ROCK inhibitors.

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many cancers, making it an attractive therapeutic target. nih.govnih.gov FAP inhibitors often contain a proline-like scaffold to interact with the S1 subsite of the enzyme's active site. nih.gov The thiophenylmethyl group of the compound could potentially interact with other pockets in the enzyme, contributing to binding affinity and selectivity. Research into FAP inhibitors has explored various scaffolds to achieve high potency and selectivity. nih.govrsc.org

Table 1: Examples of Scaffolds Used in FAP Inhibition Studies (Note: This table provides context on FAP inhibitors and does not include the subject compound due to a lack of specific research data.)

| Scaffold Type | Key Features | Reference |

| Xanthine-based | Non-covalent inhibition, derived from linagliptin | rsc.org |

| BoroPro-based | Forms a covalent bond with the active site serine | nih.gov |

| Quinoline-based | Used in radiolabeled FAP inhibitors for imaging | nih.gov |

Probing Enzyme-Substrate/Inhibitor Interactions at the Molecular Level

Understanding the interactions between an inhibitor and its target enzyme at the molecular level is crucial for rational drug design. Techniques such as X-ray crystallography and computational modeling, including molecular docking, are employed to elucidate these interactions. nih.gov For a molecule like this compound, molecular modeling could predict its binding mode within an enzyme's active site. Such studies would reveal key hydrogen bonds, hydrophobic interactions, and other forces that govern the binding affinity and specificity of the inhibitor. researchgate.net While specific molecular interaction studies for this compound are not currently published, the principles of such investigations are well-established in medicinal chemistry. nih.govresearchgate.net

Potential as Inhibitors of Viral RNA Polymerase Activity

Viral RNA-dependent RNA polymerase (RdRp) is a key enzyme for the replication of many RNA viruses and a prime target for antiviral drug development. nih.gov Nucleoside analogs are a major class of RdRp inhibitors. nih.govnih.gov While this compound is not a nucleoside analog, non-nucleoside inhibitors that bind to allosteric sites on the polymerase are also an important area of research. The development of broad-spectrum antiviral agents often targets conserved regions of viral polymerases. nih.govmdpi.com The unique three-dimensional shape and chemical properties of peptidomimetics containing this modified proline could potentially allow them to bind to and inhibit the function of viral RNA polymerases, though specific research in this area has not been identified.

Table of Compounds Mentioned

Bioconjugation Chemistry

The unique structural features of this compound, namely the Boc-protected amine and the thiophene moiety, make it a valuable component in the field of bioconjugation chemistry. This section explores the methodologies for its attachment to other biomolecules and its role in the development of chemical probes.

Methodologies for Attaching the Compound to Other Biomolecules

The covalent attachment of this compound to other biomolecules, such as proteins, peptides, and nucleic acids, is achieved through a variety of chemical strategies. The Boc (tert-butyloxycarbonyl) protecting group on the proline's alpha-amine is crucial for controlled, site-specific conjugation. Standard peptide coupling reactions are a primary method for incorporating this compound into a peptide sequence. In this approach, the carboxylic acid group of this compound is activated, typically using reagents like carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., HBTU, PyBOP), allowing it to form a stable amide bond with a free amine group on a target biomolecule.

The thiophene ring itself can also serve as a handle for bioconjugation. The sulfur atom in the thiophene ring can be targeted for specific chemical modifications. Furthermore, the thiophene ring can be functionalized with other reactive groups to enable a wider range of conjugation chemistries. For instance, the introduction of an azide (B81097) or alkyne group onto the thiophene ring would allow for its participation in bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods offer high specificity and efficiency in aqueous environments, making them ideal for modifying complex biological molecules.

Another approach involves the enzymatic modification of the proline residue. Specific enzymes can be used to catalyze the formation of a bond between the proline scaffold and another molecule, offering a high degree of regioselectivity under mild reaction conditions.

| Methodology | Reactive Groups Involved | Key Reagents/Conditions | Resulting Linkage |

| Peptide Coupling | Carboxylic acid (on proline derivative), Amine (on biomolecule) | DCC, EDC, HBTU, PyBOP | Amide bond |

| Click Chemistry | Azide and Alkyne | Copper(I) catalyst or strained cyclooctyne | Triazole ring |

| Thiol-maleimide reaction | Thiol (on modified thiophene), Maleimide (on biomolecule) | Neutral pH | Thioether bond |

| Enzymatic Ligation | N-terminal proline | Specific ligases | Amide bond |

Development of Chemical Probes for Biological Systems

The distinct properties of the thiophene moiety in this compound have led to its use in the development of chemical probes for studying biological systems. Thiophene-containing compounds often exhibit interesting photophysical properties, including fluorescence, which can be exploited for imaging applications.

Researchers have designed and synthesized fluorescent ligands based on thiophene scaffolds to visualize protein deposits in tissues, which is particularly relevant in the study of neurodegenerative diseases. These "proteophenes" can be functionalized with amino acid side chains to enhance their selectivity for specific protein aggregates. The thiophene core acts as a fluorophore, and its emission properties can be sensitive to the local environment, allowing for the detection of binding events.

The general strategy for developing such probes involves:

Scaffold Design: Utilizing the thiophene ring as the core fluorophore.

Functionalization: Introducing specific chemical groups to the thiophene or proline scaffold to modulate properties such as solubility, cell permeability, and target affinity.

Linkage to a Targeting Moiety: Attaching a molecule with known affinity for a biological target of interest, using the bioconjugation methods described in the previous section.

For example, a thiophene-based probe could be designed to bind to a specific enzyme's active site. Upon binding, a change in the fluorescence signal (e.g., intensity, wavelength) could be observed, providing a real-time readout of enzyme activity.

Contributions to Neuropharmacological Research

The thiophene scaffold is a recognized pharmacophore in the design of agents targeting the central nervous system (CNS). nih.gov The incorporation of a thiophene ring into a proline framework, as seen in this compound, offers a unique combination of structural rigidity and chemical functionality that is advantageous for neuropharmacological research.

Thiophene derivatives have been investigated for a range of CNS activities, including as anticonvulsants, acetylcholinesterase inhibitors, and modulators of neurotransmitter reuptake. nih.gov The proline backbone provides a constrained conformation that can mimic beta-turns in peptides, which are often involved in receptor recognition and binding. This makes proline-thiophene hybrids valuable tools for probing receptor-ligand interactions in the CNS.

While specific research focusing solely on this compound in neuropharmacology is emerging, the broader class of thiophene-containing proline derivatives has contributed to:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the thiophene and proline components, researchers can elucidate the structural requirements for binding to specific neuronal receptors.

Development of Novel CNS Drug Candidates: The unique scaffold serves as a starting point for the design of new molecules with potential therapeutic applications in neurological and psychiatric disorders. The thiophene moiety can influence key drug-like properties such as metabolic stability and the ability to cross the blood-brain barrier.

Broader Utility in Drug Discovery Platforms

Beyond its specific applications in neuropharmacology, this compound and related compounds have a broader utility in various drug discovery platforms. nih.gov The thiophene ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. researchgate.net

The versatility of the thiophene scaffold allows it to be incorporated into molecules targeting a wide array of biological targets. For instance, thiophene derivatives have been explored as anticancer agents, with some exhibiting potent inhibitory activity against protein kinases such as EGFR and HER2. mdpi.com The planarity and aromaticity of the thiophene ring facilitate binding to the active sites of these enzymes.

In the context of drug discovery platforms, this compound serves as a valuable building block in:

Combinatorial Chemistry and Library Synthesis: The compound can be readily incorporated into peptide and peptidomimetic libraries, enabling the rapid generation of a diverse set of molecules for high-throughput screening.

Fragment-Based Drug Discovery (FBDD): The thiophene-proline motif can be used as a starting fragment that binds to a biological target. Subsequent optimization and elaboration of this fragment can lead to the development of potent and selective drug candidates.

Peptidomimetic Design: The constrained nature of the proline ring and the unique electronic properties of the thiophene moiety make this compound an excellent tool for designing peptidomimetics with improved stability and oral bioavailability compared to their natural peptide counterparts.

The table below summarizes the diverse applications of thiophene-containing compounds in drug discovery, highlighting the potential utility of building blocks like this compound.

| Therapeutic Area | Biological Target Class | Example of Thiophene-Containing Drug/Candidate |

| Oncology | Protein Kinases (e.g., EGFR, HER2) | Lapatinib (contains a furan (B31954) ring, structurally related to thiophene) |

| Infectious Diseases | Bacterial Enzymes | Cephalothin (antibiotic) |

| Neurology | Neurotransmitter Transporters | Duloxetine (antidepressant) |

| Inflammation | Cyclooxygenase (COX) Enzymes | Tiaprofenic acid (NSAID) |

Proline Metabolism and Fundamental Biological Interactions

Interplay of Proline Analogues with Cellular Proline Metabolism

Proline analogues can exert significant influence on the biosynthesis and breakdown of proline, as well as play a role in the complex interactions between hosts and pathogens.

Proline analogues have been shown to interfere with the normal metabolic flux of proline within cells. researchgate.net For instance, certain analogues can act as competitive inhibitors of enzymes involved in proline biosynthesis or catabolism. nih.govnih.gov This inhibition can lead to a depletion of the cellular proline pool or the accumulation of metabolic intermediates. One such analogue, L-thiazolidine-4-carboxylic acid (T4C), has been observed to inhibit proline synthesis in plants under water stress. plos.org While the specific effects of Boc-(R)-alpha-(3-thiophenylmethyl)-proline on these pathways have not been detailed, its structural similarity to proline suggests a potential for interaction with the enzymatic machinery of proline metabolism. The tert-butyloxycarbonyl (Boc) protecting group, however, may influence its recognition and transport into cells, and subsequent interaction with metabolic enzymes. biointerfaceresearch.com

Table 1: Examples of Proline Analogues and their Reported Effects on Proline Metabolism

| Proline Analogue | Organism/System | Observed Effect on Proline Metabolism |

| L-Thiazolidine-4-carboxylic acid (T4C) | Plants (wilted leaves) | Inhibition of proline synthesis. plos.org |

| L-Azetidine-2-carboxylic acid (L-AZC) | General (toxic non-proteinogenic amino acid) | Potent inhibitor of cell growth. nii.ac.jp |

| N-formyl l-proline (B1679175) (NFLP) | Human PYCR1 (in vitro) | Competitive inhibitor of proline biosynthesis enzyme PYCR1. nih.gov |

This table presents data on proline analogues in general, as specific metabolic data for this compound is not currently available in reviewed literature.

Proline metabolism is increasingly recognized as a critical factor in the virulence and survival of various pathogens. nih.govnih.gov Some pathogenic bacteria and protozoa utilize proline as a primary source of carbon, nitrogen, and energy, particularly during infection. nih.govnih.gov For example, the fungal pathogen Candida albicans relies on proline catabolism for the energy required for morphological switching, a key virulence trait. plos.org

Proline-rich peptides themselves can also act as antimicrobial agents. mdpi.com Given this context, proline analogues could potentially disrupt pathogen survival by interfering with their proline utilization pathways. The analogue T4C has demonstrated a dose-dependent inhibitory effect on the growth of Trypanosoma cruzi, the parasite responsible for Chagas' disease. plos.org This suggests that targeting proline metabolism with analogues could be a viable strategy for antimicrobial development. nih.govnih.gov The unique "(R)-alpha-(3-thiophenylmethyl)" group of the compound in focus could influence its uptake and efficacy in microbial systems, a hypothesis that warrants further investigation.

Mechanistic Elucidation of Biological Target Recognition

The way in which a molecule like this compound is recognized by and interacts with its biological targets is fundamental to its potential effects. This involves understanding the molecular basis of binding and the subsequent impact on protein structure and function.

While specific binding targets for this compound have not been identified in the available literature, general principles of proline analogue interactions can be considered. The specificity of proline analogues for their target proteins is dictated by a combination of factors, including the conformation of the pyrrolidine (B122466) ring and the nature of any substituents. researchgate.net The thiophene (B33073) ring in the "(3-thiophenylmethyl)" group of the subject compound is an aromatic moiety. Aromatic rings can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can contribute to binding affinity and specificity. nih.gov Furthermore, the Boc protecting group, while often used to facilitate chemical synthesis, can also influence the molecule's solubility and how it presents itself to a potential binding partner. biointerfaceresearch.com

Proline plays a unique structural role in proteins, often inducing kinks or turns in the polypeptide chain and disrupting secondary structures like alpha-helices. nih.govpeptide.com The incorporation of proline analogues into proteins in place of proline can therefore have significant consequences for protein folding, stability, and function. researchgate.net This can lead to the production of non-functional or misfolded proteins, ultimately impacting cellular processes. researchgate.net Even without being incorporated, the interaction of a proline analogue with a protein can allosterically modulate its activity. The introduction of proline substitutions in the antimicrobial peptide NK-2, for example, significantly decreased its biological activity by altering its α-helical content. nih.gov The bulky "thiophenylmethyl" group of this compound would likely have a profound impact on protein structure if it were to be incorporated, and its interaction with protein binding pockets could lead to significant functional modulation.

Table 2: Potential Structural and Functional Effects of Proline Analogues

| Interaction Type | Potential Effect on Protein Structure | Potential Effect on Protein Function |

| Incorporation into polypeptide chain | Alteration of secondary and tertiary structure; disruption of α-helices and β-sheets. researchgate.netnih.gov | Loss of function; altered enzymatic activity; impaired protein-protein interactions. nih.gov |

| Non-covalent binding to active or allosteric sites | Conformational changes. nih.gov | Inhibition or activation of protein activity; modulation of signaling pathways. nih.gov |

This table outlines general effects of proline analogues, as specific data for this compound is not available.

Materials Science Applications

Development of Functionalized Polymers and Advanced Materials

Boc-(R)-alpha-(3-thiophenylmethyl)-proline serves as a valuable building block in the synthesis of specialized polymers and advanced materials. nih.gov The incorporation of this compound into polymer chains can introduce specific chemical properties that lead to enhanced durability and performance. nih.gov The thiophene (B33073) group can be polymerized or used as a side chain to create conjugated polymers with tailored electronic and optical characteristics.

The proline component, with its rigid, cyclic structure and inherent chirality, can be exploited to control the three-dimensional structure of polymers. This can lead to the formation of helical polymer chains or materials with specific recognition sites. Such chiral polymers are of interest for applications in catalysis, separations, and as advanced coatings.

Table 1: Potential Contributions of Molecular Components to Polymer Properties

| Molecular Component | Potential Contribution to Polymer Properties |

| Thiophene Ring | - Electrical conductivity- Photoluminescence- Non-linear optical properties- Enhanced thermal stability |

| (R)-proline Moiety | - Chirality and optical activity- Control of polymer helicity- Introduction of specific binding sites- Asymmetric catalysis |

| Boc-protecting Group | - Improved solubility for processing- Can be removed for further functionalization |

While specific data on polymers synthesized directly from this compound is not extensively documented in publicly available research, the principles of polymer chemistry suggest that it could be a precursor to a variety of functional materials. For instance, after deprotection of the Boc group, the secondary amine of the proline ring could be used for further chemical modifications, allowing for the attachment of other functional groups or for cross-linking polymer chains.

Utility in Organic Electronics and Sensor Technologies

The thiophene component of this compound is a cornerstone of organic electronics. Thiophene-containing polymers are widely used as the active layer in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The introduction of a chiral moiety like proline can influence the packing of the polymer chains in the solid state, which in turn can affect charge transport and other electronic properties.

In the realm of sensor technologies, the specific binding capabilities that can be imparted by the proline unit are of great interest. Chiral recognition is a key principle in the development of highly selective chemical sensors. A polymer incorporating this compound could potentially be used to create a sensor that can distinguish between different enantiomers of a target molecule. The thiophene unit could act as a signaling component, where a binding event at the chiral proline site leads to a change in the polymer's fluorescence or conductivity.

Table 2: Potential Applications in Organic Electronics and Sensors

| Application Area | Potential Role of this compound |

| Organic Field-Effect Transistors (OFETs) | - As a monomer for the synthesis of chiral semiconducting polymers.- To influence the morphology and charge mobility of the active layer. |

| Organic Light-Emitting Diodes (OLEDs) | - To create circularly polarized light-emitting materials.- As a host material for emissive dopants. |

| Chemical Sensors | - As the active material in a chiral sensor for enantioselective detection.- The thiophene unit can provide an electrical or optical signal upon analyte binding. |

While the direct application of this compound in these areas is a subject for future research, the foundational properties of its constituent chemical groups strongly suggest its potential as a valuable component in the design and synthesis of next-generation organic electronic devices and sensors.

Advanced Research Directions and Future Perspectives

Computational Chemistry and Molecular Modeling for Design and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug design, enabling the in silico evaluation and optimization of molecular properties. For derivatives of Boc-(R)-alpha-(3-thiophenylmethyl)-proline, these computational approaches can provide significant insights into their potential as therapeutic agents.

Molecular docking studies can be employed to predict the binding affinity and orientation of ligands incorporating this proline analogue within the active sites of various enzymes or receptors. nih.govoarjst.com The thiophenylmethyl group can participate in various non-covalent interactions, such as pi-stacking with aromatic residues or hydrophobic interactions, which can be modeled to refine the design of more potent and selective inhibitors. For instance, in the design of angiotensin-converting enzyme (ACE) inhibitors, where proline derivatives are crucial, computational models can help in designing novel compounds with improved pharmacological profiles. nih.govaip.org

Molecular dynamics (MD) simulations offer a deeper understanding of the conformational dynamics of peptides and proteins containing this compound. nih.govacs.org Proline's unique cyclic structure restricts the peptide backbone, and the substitution at the alpha-position can further influence the local conformation. nih.gov MD simulations can elucidate the impact of the thiophenylmethyl group on the cis-trans isomerization of the peptidyl-prolyl bond, a critical factor in protein folding and function. frontiersin.orgacs.org Advanced techniques like Gaussian accelerated molecular dynamics can be used to overcome the high energy barrier of this isomerization, allowing for more thorough conformational sampling. frontiersin.orgnsf.gov This data is invaluable for designing peptidomimetics with specific secondary structures or improved stability.

Table 1: Computational Techniques in the Study of Proline Analogues

| Computational Technique | Application in Proline Analogue Research | Potential Insights for this compound |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of proline-based inhibitors to target proteins. nih.govaip.org | Optimization of the thiophenylmethyl group's interactions within a target's active site for enhanced potency and selectivity. |

| Molecular Dynamics (MD) Simulations | Investigating the conformational flexibility and stability of peptides containing proline analogues. nih.govacs.orgacs.org | Understanding how the thiophenylmethyl substituent influences peptide backbone dynamics and cis-trans isomerization. |

| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms. | Elucidating the electronic nature of the thiophene (B33073) ring and its potential for specific interactions. |

| Free Energy Perturbation (FEP) | Predicting the relative binding affinities of a series of related ligands. | Guiding the rational design of more potent analogues by predicting the impact of modifications to the thiophenylmethyl group. |

High-Throughput Screening Methodologies for Proline Analogue Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large libraries of chemical compounds for biological activity. nih.govslideshare.net The development of combinatorial chemistry has enabled the synthesis of vast libraries of molecules, including those based on proline analogues. researchgate.neteurekaselect.com

Libraries of peptides or small molecules incorporating this compound can be synthesized using solid-phase or solution-phase combinatorial methods. researchgate.net These libraries can then be screened against a variety of biological targets to identify "hit" compounds. For example, a library of proline analogues could be screened for inhibitors of proline dehydrogenase (PRODH), an enzyme implicated in cancer metabolism. nih.govmdpi.com

Fragment-based screening is another powerful HTS approach where smaller, low-molecular-weight compounds (fragments) are screened for weak binding to a target. mdpi.com The structural information from these weakly binding fragments can then be used to design more potent lead compounds. A fragment library containing derivatives of thiophene and proline could yield valuable starting points for the development of novel therapeutics.

Table 2: High-Throughput Screening Strategies for Proline Analogue Libraries

| Screening Method | Description | Relevance for this compound |

|---|---|---|

| Target-Based HTS | Screening compound libraries against a specific, purified biological target (e.g., an enzyme or receptor). nih.gov | Identifying inhibitors or modulators of specific disease-related proteins. |

| Phenotypic HTS | Screening compounds for their effect on whole cells or organisms to identify desired phenotypic changes. nih.gov | Discovering compounds with novel mechanisms of action without prior knowledge of the specific target. |

| Fragment-Based Screening | Identifying low-affinity binding of small molecular fragments to a target, followed by optimization. mdpi.com | Utilizing the thiophenylmethyl and proline scaffolds as starting points for lead discovery. |

| DNA-Encoded Libraries (DELs) | Screening vast libraries of compounds where each molecule is tagged with a unique DNA barcode for identification. | Enabling the rapid screening of millions of diverse structures containing the proline analogue. |

Emerging Roles in Interdisciplinary Chemical Biology Initiatives

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. Proline analogues, with their ability to influence peptide and protein structure and function, are valuable tools in this field. enamine.netresearchgate.net

The incorporation of this compound into peptides can be used to probe protein-protein interactions. The unique steric and electronic properties of the thiophenylmethyl group can disrupt or modulate these interactions, providing insights into their biological significance. mdpi.com Furthermore, functionalized proline analogues can be used to develop chemical probes to study enzyme activity or to create peptidomimetics with enhanced therapeutic properties. mdpi.com

The development of prodrugs is another promising area where this compound could find application. By attaching a biologically active molecule, such as a monoamine, to Boc-protected proline, it is possible to create a more stable compound that can release the active molecule at the desired target. biointerfaceresearch.com The Boc protecting group can increase the stability of such molecules in the body. biointerfaceresearch.com

The unique properties of proline and its analogues also make them important in the study of protein folding and misfolding, which are implicated in a range of diseases. mdpi.com The ability of the thiophenylmethyl group to influence the local conformation of a peptide chain could be harnessed to study these complex processes.

Q & A

Q. Characterization :

- NMR (¹H, ¹³C, DEPT-135) to confirm stereochemistry and substitution patterns.

- HPLC-MS for purity assessment (>95%) and molecular ion verification.

- X-ray Diffraction (single-crystal) for absolute configuration determination .

Q. Critical Considerations :

- Monitor reaction intermediates using TLC with UV visualization.

- Optimize reaction conditions (temperature, solvent polarity) to minimize racemization.

How can researchers quantify this compound in complex matrices?

Basic Research Question

Accurate quantification requires tailored analytical methods:

- UV-Vis Spectrophotometry : Derivatize the compound with ninhydrin or fluorescamine for absorbance measurement at 520 nm (similar to proline quantification protocols) .

- Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA), detecting at 254 nm. Calibrate with a standard curve (R² > 0.99).

- LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode for high sensitivity in biological samples .

Q. Validation Parameters :

- Linearity (1–100 µg/mL), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), and recovery rates (>90%).

What strategies mitigate instability of this compound during prolonged storage or reactions?

Advanced Research Question

Instability often arises from Boc-group hydrolysis or thiophene oxidation:

- Storage : Lyophilize and store at -20°C under argon. Avoid aqueous buffers (pH > 7).

- Reaction Conditions : Use anhydrous solvents (e.g., DMF, THF) and scavengers like molecular sieves. For oxidation-prone steps, add antioxidants (e.g., BHT) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Data Interpretation : Compare degradation kinetics (zero-order vs. first-order models) to identify dominant pathways.

How can chiral purity of this compound be validated?

Advanced Research Question

Chiral integrity is critical for pharmacological applications:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers. Calculate enantiomeric excess (ee) ≥ 99% .

- Circular Dichroism (CD) : Compare the CD spectrum with a reference standard to detect racemization.

- Polarimetry : Measure specific rotation ([α]D²⁵) and validate against literature values.

Contingency : If racemization occurs during synthesis, optimize coupling steps with non-basic conditions or switch to Fmoc protection.

How should researchers resolve contradictory data in structure-activity relationship (SAR) studies involving this compound?

Advanced Research Question

Contradictions in SAR may stem from assay variability or conformational flexibility:

Assay Validation : Replicate experiments across independent labs using standardized protocols (e.g., IC50 determination with triplicate runs) .

Computational Modeling : Perform molecular dynamics simulations to assess binding mode consistency across crystal structures .

Meta-Analysis : Systematically review literature (e.g., ProQuest, Science Direct) to identify confounding variables (e.g., solvent polarity, temperature) .

Case Study : If conflicting reports exist on thiophene’s role in bioactivity, conduct competitive inhibition assays with thiophene-free analogs.

What are the methodological considerations for integrating this compound into peptide-based drug candidates?

Advanced Research Question

Proline derivatives are used to enhance peptide stability and bioavailability:

- Solid-Phase Peptide Synthesis (SPPS) : Incorporate the compound at the N-terminus using HBTU/HOBt activation. Monitor coupling efficiency via Kaiser test .

- Conformational Analysis : Use 2D-NMR (NOESY) to evaluate proline’s impact on peptide helicity or β-turn formation.

- In Vivo Testing : Design pharmacokinetic studies (rodent models) with LC-MS quantification of plasma half-life and tissue distribution .

Statistical Design : Calculate sample size (α = 0.05, β = 0.2) to ensure power in detecting efficacy differences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.